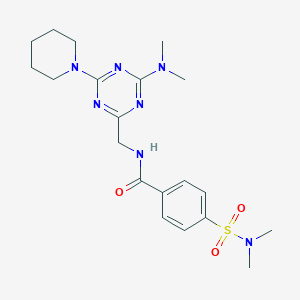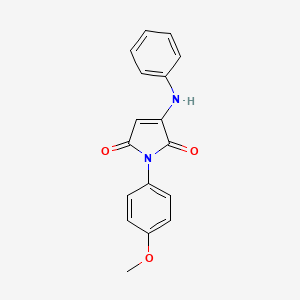
1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione, commonly known as PMA, is a synthetic compound that belongs to the class of pyrrole-2,5-diones. It is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Electron Transport Layer in Polymer Solar Cells
"1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione" derivatives are studied for their application in polymer solar cells. For instance, an alcohol-soluble n-type conjugated polyelectrolyte featuring a diketopyrrolopyrrole (DPP) backbone demonstrated high conductivity and electron mobility. This material serves as an effective electron transport layer, enhancing the power conversion efficiency of inverted polymer solar cells by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Corrosion Inhibition
Derivatives of "1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione" have been synthesized and shown to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives increase inhibition efficiency with concentration, suggesting their practical utility in protecting metals from corrosion through a chemisorption process (Zarrouk et al., 2015).
Photoluminescent Conjugated Polymers
Research into the photophysical properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units has shown these materials to exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Green Chemistry in Synthesis
In the context of green chemistry, methods have been developed for synthesizing polysubstituted pyrrole derivatives using surfactants in aqueous medium, demonstrating an eco-friendly and efficient approach for producing various pyrrole derivatives, including those related to "1-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione" (Kumar et al., 2017).
Anticancer Therapeutics
Investigations into pyrrole derivatives as potential anticancer therapeutics have highlighted their roles as inhibitors of protein kinases and their potential mechanisms of action. These studies provide insights into the therapeutic applications of pyrrole derivatives in cancer treatment, showing promise in both antitumor activity and as antioxidants in colorectal cancer settings (Kuznietsova et al., 2019).
Eigenschaften
IUPAC Name |
3-anilino-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-2-4-6-12/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGNUSXKZYCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

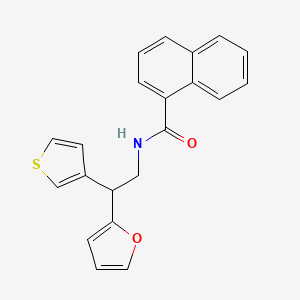
![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)
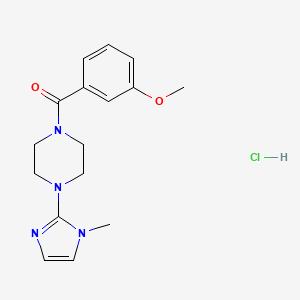
![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)


![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)
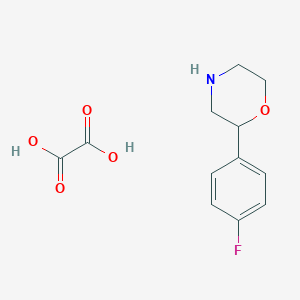
![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)
